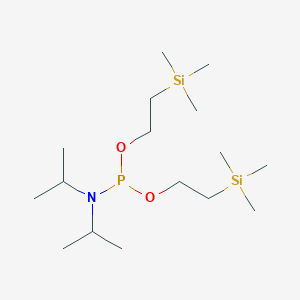

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

Descripción general

Descripción

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite: is a chemical compound with the molecular formula C16H40NO2PSi2 and a molecular weight of 365.64 g/mol . It is commonly used in organic synthesis, particularly in the preparation of oligonucleotides. The compound is known for its role as a phosphitylation agent, which is crucial in the synthesis of DNA and RNA sequences.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite typically involves the reaction of diisopropylamine with a chlorophosphite derivative. The process can be summarized as follows:

Starting Materials: Diisopropylamine and a chlorophosphite derivative.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

Procedure: The diisopropylamine is added to the chlorophosphite derivative under controlled temperature conditions, typically around 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

Reactor Design: Specialized reactors equipped with temperature control and inert gas purging systems are used.

Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity level.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite can undergo oxidation reactions to form phosphoramidate derivatives.

Substitution: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Reagents like iodine or tert-butyl hydroperoxide are used for oxidation reactions.

Substitution Reagents: Various nucleophiles, such as alcohols or amines, can be used for substitution reactions.

Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Phosphoramidate Derivatives: Formed through oxidation.

Substituted Phosphoramidites: Resulting from substitution reactions.

Phosphoric Acid Derivatives: Produced via hydrolysis.

Aplicaciones Científicas De Investigación

Phosphoramidite Chemistry

Overview

Phosphoramidites are crucial intermediates in the synthesis of nucleic acids. Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite serves as a phosphitylation agent that facilitates the formation of phosphodiester bonds in oligonucleotide synthesis.

Key Applications

- Oligonucleotide Synthesis : This compound is used to introduce phosphoramidite building blocks into growing oligonucleotide chains. Its unique structure allows for effective protection and deprotection strategies during synthesis .

- Modification of RNA : The compound has been employed in the incorporation of modified nucleotides into RNA sequences, enhancing the stability and functionality of RNA molecules .

Synthesis of Modified Nucleotides

Case Studies

- 5-Hydroxymethylcytidine (hm5C) : The incorporation of 5-modified cytidines into RNA oligomers has been achieved using this compound as a key building block. This modification is significant for studying epitranscriptomics, where post-transcriptional modifications impact gene expression .

- Synthetic Strategies : Various synthetic routes have been developed to efficiently utilize this phosphoramidite in creating modified nucleotides, which are essential for advanced genetic studies and therapeutic applications .

Solid-Phase Synthesis Techniques

Application in Solid-Phase Synthesis

The compound is integral to solid-phase oligonucleotide synthesis, where it acts as a coupling agent that enables the sequential addition of nucleotide units. Its effectiveness is attributed to the stability of the trimethylsilyl protecting groups, which can be selectively removed under mild conditions .

Analytical Applications

Characterization Techniques

The use of this compound extends to analytical chemistry, where it aids in the characterization of synthesized oligonucleotides through techniques such as NMR spectroscopy and mass spectrometry. These methods provide insights into the structural integrity and purity of the synthesized products .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Oligonucleotide Synthesis | Key phosphitylation agent for forming phosphodiester bonds in nucleic acid chains |

| RNA Modification | Incorporation of modified nucleotides for enhanced stability and functionality |

| Solid-Phase Synthesis | Facilitates sequential addition of nucleotide units with selective protection removal |

| Analytical Chemistry | Aids in characterization techniques like NMR and mass spectrometry |

| Safety Considerations | Requires careful handling due to potential skin and eye irritants |

Mecanismo De Acción

Mechanism: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite functions by facilitating the formation of phosphodiester bonds between nucleotides. The mechanism involves the activation of the phosphoramidite group, which then reacts with the hydroxyl group of a nucleotide to form a phosphite triester intermediate. This intermediate is subsequently oxidized to form the stable phosphodiester bond.

Molecular Targets and Pathways: The primary molecular targets are the hydroxyl groups of nucleotides. The compound interacts with these groups to form the necessary bonds for oligonucleotide synthesis.

Comparación Con Compuestos Similares

- Bis(2-cyanoethyl) diisopropylphosphoramidite

- Bis(2-methoxyethyl) diisopropylphosphoramidite

- Bis(2-chloroethyl) diisopropylphosphoramidite

Comparison:

- Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is unique due to its trimethylsilyl groups, which provide steric protection and enhance the stability of the compound during synthesis.

- Bis(2-cyanoethyl) diisopropylphosphoramidite is commonly used in similar applications but lacks the steric protection offered by the trimethylsilyl groups.

- Bis(2-methoxyethyl) diisopropylphosphoramidite offers different solubility properties, which can be advantageous in certain synthetic conditions.

- Bis(2-chloroethyl) diisopropylphosphoramidite is more reactive due to the presence of chloro groups, making it suitable for specific substitution reactions.

Actividad Biológica

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a phosphoramidite compound widely utilized in the synthesis of oligonucleotides. Its chemical structure and properties allow it to play a significant role in various biological applications, particularly in the field of nucleic acid chemistry. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

- Molecular Formula : CHNOPSi

- Molecular Weight : 365.64 g/mol

- Structure : The compound features two trimethylsilyl groups attached to ethyl chains and a diisopropylphosphoramidite moiety, which enhances its stability and reactivity in biochemical environments.

The biological activity of this compound primarily revolves around its role in the synthesis of modified oligonucleotides. These modified oligonucleotides exhibit enhanced stability against nucleases, which is crucial for therapeutic applications. The incorporation of phosphoramidite into oligonucleotide synthesis allows for the introduction of various modifications that can improve binding affinity and specificity towards target nucleic acids.

Nuclease Resistance

Research indicates that oligonucleotides synthesized using this compound demonstrate significant resistance to enzymatic degradation. For instance, studies have shown that phosphodiester linkages modified with this compound exhibit enhanced stability against exonuclease activities compared to traditional phosphodiester bonds .

Case Studies

-

Synthesis of Nuclease-Resistant Oligonucleotides :

A study demonstrated that oligonucleotides synthesized using this compound maintained over 80% integrity after 24 hours in serum, highlighting its potential for therapeutic applications . -

Targeting Specific RNA Structures :

Modified oligonucleotides incorporating this phosphoramidite were used to selectively bind and inhibit specific RNA structures associated with diseases, showcasing its utility in gene silencing technologies . -

Pharmacological Applications :

The compound has been utilized in designing antisense oligonucleotides that target mRNA for downregulation of specific proteins involved in cancer progression, demonstrating its significance in cancer therapeutics .

Table 1: Comparison of Biological Activities

Synthetic Strategies

The synthesis of this compound involves the reaction of N,N-dialkylphosphorochloridites with 2-(trialkylsilyl)ethanol, followed by phosphorylation reactions facilitated by tetrazole catalysts . This method allows for the efficient production of high-purity phosphoramidites suitable for oligonucleotide synthesis.

Propiedades

IUPAC Name |

N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPTNNSVPPRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40NO2PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471952 | |

| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121373-20-4 | |

| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.